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Compound of Interest

Compound Name: 2-Ethynyl-6-methoxynaphthalene

Cat. No.: B157083 Get Quote

CAS Number: 129113-00-4

This technical guide provides an in-depth overview of 2-Ethynyl-6-methoxynaphthalene, a

valuable building block in medicinal chemistry and materials science. This document is

intended for researchers, scientists, and drug development professionals, offering a summary

of its chemical properties, detailed synthetic protocols, and an exploration of its potential

biological activities.

Core Properties and Data
2-Ethynyl-6-methoxynaphthalene is a solid organic compound. Its key physical and chemical

properties are summarized in the table below for easy reference.
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Property Value Source(s)

CAS Number 129113-00-4 [1]

Molecular Formula C₁₃H₁₀O [1]

Molecular Weight 182.22 g/mol [1]

Melting Point 110-114 °C

Appearance Solid

InChI Key
PATPLTUFXUXNDY-

UHFFFAOYSA-N
[1]

SMILES COc1ccc2cc(ccc2c1)C#C

Synthesis of 2-Ethynyl-6-methoxynaphthalene
The synthesis of 2-Ethynyl-6-methoxynaphthalene is typically achieved in a two-step process

starting from the readily available 2-methoxynaphthalene. The first step involves the Friedel-

Crafts acylation to introduce an acetyl group, followed by the conversion of the acetyl group to

the desired ethynyl functionality.

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene
A common precursor for 2-Ethynyl-6-methoxynaphthalene is 2-Acetyl-6-

methoxynaphthalene. Its synthesis is a well-established procedure.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene[2]

Materials:

2-Methoxynaphthalene

Anhydrous aluminum chloride (AlCl₃)

Acetyl chloride

Dry nitrobenzene
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Concentrated hydrochloric acid

Chloroform

Anhydrous magnesium sulfate

Methanol

Crushed ice

Procedure:

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a

thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200

ml).

Once dissolved, add finely ground 2-methoxynaphthalene (0.250 mol).

Cool the stirred solution to approximately 5°C in an ice bath.

Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the

temperature between 10.5 and 13°C.

After the addition is complete, continue stirring in the ice bath for 2 hours.

Allow the mixture to stand at room temperature for at least 12 hours.

Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing

crushed ice (200 g) and concentrated hydrochloric acid (100 ml).

Transfer the resulting two-phase mixture to a separatory funnel with chloroform (50 ml).

Separate the chloroform-nitrobenzene layer and wash it with three 100-ml portions of

water.

Transfer the organic layer to a round-bottomed flask and steam-distill to remove

nitrobenzene and chloroform.
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Dissolve the solid residue in chloroform (100 ml), dry the solution over anhydrous

magnesium sulfate, and filter.

Remove the chloroform using a rotary evaporator.

Recrystallize the solid residue from methanol to yield white, crystalline 2-acetyl-6-

methoxynaphthalene.

Step 2: Conversion of 2-Acetyl-6-methoxynaphthalene to
2-Ethynyl-6-methoxynaphthalene
The conversion of the acetyl group to an ethynyl group can be achieved through several

established methods in organic synthesis, most notably the Corey-Fuchs reaction or the

Seyferth-Gilbert homologation.

Experimental Protocol: Corey-Fuchs Reaction[3][4][5][6]

This two-step protocol first converts the ketone into a dibromoalkene, which is then treated with

a strong base to yield the terminal alkyne.

Materials:

2-Acetyl-6-methoxynaphthalene

Carbon tetrabromide (CBr₄)

Triphenylphosphine (PPh₃)

Anhydrous dichloromethane (DCM)

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Procedure:
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Formation of the Dibromoalkene:

In a round-bottomed flask under an inert atmosphere, dissolve triphenylphosphine (4

equivalents) in anhydrous DCM.

Cool the solution to 0°C and add carbon tetrabromide (2 equivalents) portion-wise.

Stir the resulting dark red mixture at 0°C for 30 minutes.

Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in anhydrous DCM

dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water and extract with DCM.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the 1,1-

dibromo-2-(6-methoxynaphthalen-2-yl)prop-1-ene.

Formation of the Alkyne:

Dissolve the dibromoalkene (1 equivalent) in anhydrous THF under an inert atmosphere

and cool to -78°C.

Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78°C.

Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature

and stir for an additional hour.

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

Extract the product with diethyl ether.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-ethynyl-6-
methoxynaphthalene.

Experimental Protocol: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)[7][8][9]

This method provides a one-pot conversion of the ketone to the alkyne using the Bestmann-

Ohira reagent.

Materials:

2-Acetyl-6-methoxynaphthalene

Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

Potassium carbonate (K₂CO₃) or another suitable base

Anhydrous methanol

Anhydrous tetrahydrofuran (THF)

Procedure:

In a round-bottomed flask under an inert atmosphere, dissolve 2-acetyl-6-

methoxynaphthalene (1 equivalent) in anhydrous THF and methanol.

Add potassium carbonate (2-3 equivalents) and the Bestmann-Ohira reagent (1.5

equivalents).

Stir the reaction mixture at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract with diethyl ether.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-ethynyl-6-
methoxynaphthalene.

Synthetic Workflow Diagram
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2-Methoxynaphthalene Friedel-Crafts Acylation
(Acetyl Chloride, AlCl₃, Nitrobenzene) 2-Acetyl-6-methoxynaphthalene

Corey-Fuchs Reaction
(1. CBr₄, PPh₃

2. n-BuLi)

Seyferth-Gilbert Homologation
(Bestmann-Ohira Reagent, K₂CO₃)

2-Ethynyl-6-methoxynaphthalene

2-Ethynyl-6-methoxynaphthalene
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Anticancer Activity Antimicrobial Activity

Mechanism of Action Studies

Signaling Pathway Analysis

Lead Compound Development
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157083?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

